

# Cimetidine Sulfoxide: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Cimetidine sulfoxide*

Cat. No.: *B194765*

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## Abstract

**Cimetidine sulfoxide**, the primary metabolite of the histamine H<sub>2</sub>-receptor antagonist cimetidine, is a critical molecule in understanding the pharmacokinetics and metabolism of its parent drug. This technical guide provides a comprehensive overview of **cimetidine sulfoxide**, including its chemical identity, analytical methodologies for its quantification, and its pharmacokinetic profile. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers and professionals in drug development and analysis.

## Chemical Identity

**Cimetidine sulfoxide** is formed through the oxidation of the sulfur atom in the side chain of cimetidine.<sup>[1]</sup> Its fundamental chemical properties are summarized below.

| Property          | Value   | Source  |
|-------------------|---|---|
| CAS Number        | 54237-72-8  | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> N <sub>6</sub> OS |   |
| Molecular Weight  | 268.34 g/mol                                      |   |
| Synonyms          | (±)-Cimetidine S-oxide, SKF-92452                 |   |

## Metabolism and Pharmacokinetics

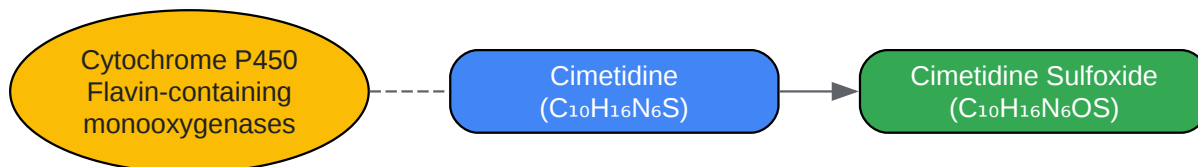
Cimetidine is metabolized in the liver to **cimetidine sulfoxide** and hydroxymethylcimetidine. The sulfoxide metabolite accounts for approximately 10-15% of the total elimination of cimetidine. The enzymes implicated in the metabolism of cimetidine include both cytochrome P450 and flavin-containing monooxygenases.

The pharmacokinetic parameters of cimetidine and **cimetidine sulfoxide** have been studied in various patient populations. The following table summarizes key pharmacokinetic data in patients with normal and impaired renal function after a single intravenous dose of 200 mg cimetidine.

| Parameter                                      | Normal Renal Function | Severe Renal Failure          |
|--|-----------------------|-------------------------------|
| Cimetidine Excretion (unchanged)               | 47.3%                 | 2.2%                          |
| Cimetidine Sulfoxide Excretion                 | 12.8%                 | 0.5%                          |
| Cimetidine Plasma T <sub>1/2</sub> (half-life) | 2.0 h                 | 3.9 h                         |
| Cimetidine Sulfoxide Plasma T <sub>1/2</sub>   | 1.7 h                 | No elimination phase observed |

## Metabolic Pathway of Cimetidine

## Metabolic Conversion of Cimetidine

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Metabolic conversion of cimetidine to its sulfoxide metabolite.

## Analytical Methodologies

Accurate quantification of **cimetidine sulfoxide** in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed methods.

## High-Performance Liquid Chromatography (HPLC) for Serum Samples

A robust HPLC method for the simultaneous determination of cimetidine and **cimetidine sulfoxide** in serum has been developed.

### Experimental Protocol:

- Sample Preparation:
  - To 0.5 mL of serum, add an internal standard (e.g., ornidazole).
  - Perform solid-phase extraction using a Bond Elut C18 analytical column.
  - Elute the analytes from the column.
- Chromatographic Conditions:
  - Column: Ultrasphere C18 reversed-phase column.
  - Detection: UV detection at 229 nm.

- Mobile Phase: Specific composition should be optimized, but a common approach involves a buffered aqueous-organic mobile phase.
- Flow Rate: Maintain a constant flow rate for reproducible results.
- Quantification:
  - Construct a calibration curve using standards of known concentrations.
  - Determine the concentration of cimetidine and **cimetidine sulfoxide** in the samples by comparing their peak areas to the calibration curve.

#### Method Performance:

| Parameter               | Cimetidine    | Cimetidine Sulfoxide |
|-------------------------|---------------|----------------------|
| Absolute Recovery       | 94 to 103%    | 93 to 104%           |
| Minimum Detection Limit | 0.1 mg/L      | 0.05 mg/L            |
| Linearity Range         | Up to 10 mg/L | Up to 7.5 mg/L       |
| Between-Run Precision   | < 5% CV       | < 5% CV              |

Data sourced from a study on the quantitation of cimetidine and **cimetidine sulfoxide** in serum.

## High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a selective and accurate method for the determination of cimetidine in the presence of its sulfoxide derivative.

#### Experimental Protocol:

- Sample Application:
  - Spot the samples onto silica gel HPTLC plates (10 x 20 cm).
- Chromatographic Development:

- Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
- Development: Allow the chromatogram to develop for approximately 20 minutes.
- Rf Values: Cimetidine (0.85), **Cimetidine Sulfoxide** (0.59).
- Densitometric Analysis:
  - Record peak areas at a detection wavelength of 218 nm.
- Quantification:
  - Plot the relationship between concentration and the corresponding peak area over a range of 5-50  $\mu$ g/spot.

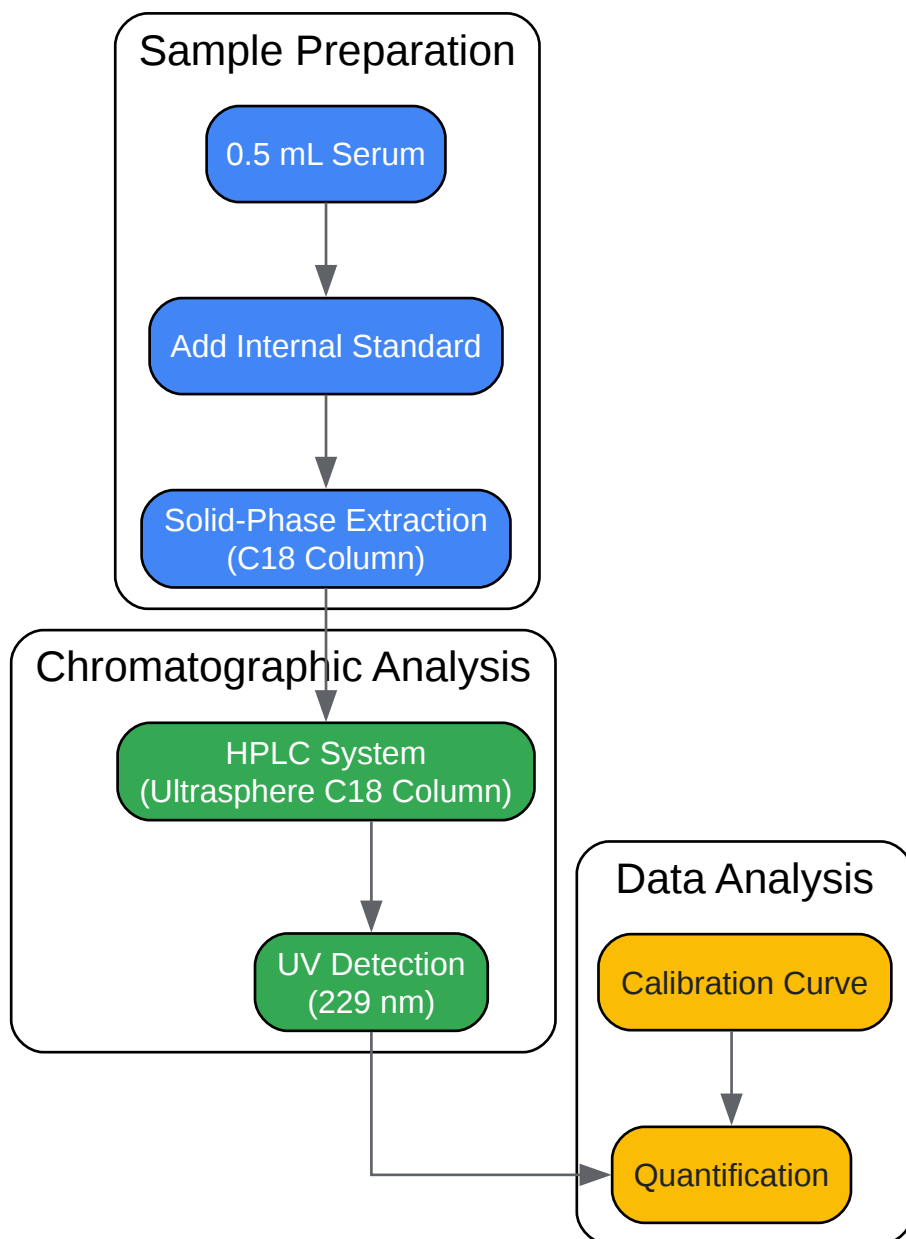
Method Performance:

| Parameter     | Value               |
|---------------|---------------------|
| Mean Recovery | 100.39% $\pm$ 1.33% |

Data sourced from a study on the determination of cimetidine and its sulfoxide derivative.

## Experimental Workflow for HPLC Analysis

## HPLC Analysis Workflow



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## References

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacokinetics of cimetidine and its sulfoxide metabolite in patients with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cimetidine and its sulfoxide metabolite during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
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